molecular formula C16H21BClNO2 B13628896 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride

Cat. No.: B13628896
M. Wt: 305.6 g/mol
InChI Key: WAPBSJQEOQWMSI-UHFFFAOYSA-N
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Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride is an organic compound that features a quinoline core substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products

    Oxidation: Boronic acid derivatives.

    Substitution: Various substituted quinoline derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline hydrochloride is unique due to its quinoline core, which imparts specific electronic properties that can be exploited in medicinal chemistry and material science applications.

Properties

Molecular Formula

C16H21BClNO2

Molecular Weight

305.6 g/mol

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline;hydrochloride

InChI

InChI=1S/C16H20BNO2.ClH/c1-11-10-13(12-8-6-7-9-14(12)18-11)17-19-15(2,3)16(4,5)20-17;/h6-10H,1-5H3;1H

InChI Key

WAPBSJQEOQWMSI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC=C23)C.Cl

Origin of Product

United States

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